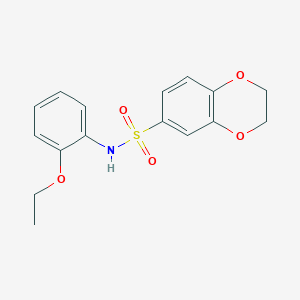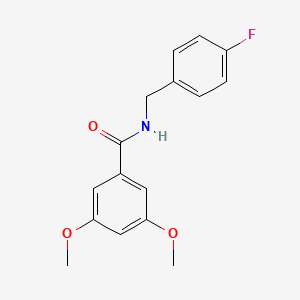![molecular formula C15H13ClN2O2 B5709402 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide, also known as PAC, is a chemical compound with potential applications in scientific research. PAC is a synthetic compound that has been developed for its ability to selectively inhibit protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide selectively binds to the regulatory domain of PKC isoforms, preventing their activation by phospholipids and other activators. This leads to a decrease in downstream signaling pathways that are dependent on PKC activity, such as the MAP kinase pathway and the NF-kB pathway. The exact mechanism by which 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide inhibits PKC activity is still under investigation, but it is thought to involve a conformational change in the PKC protein that prevents its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide depend on the PKC isoform that is inhibited. For example, inhibition of PKC alpha and beta isoforms leads to a decrease in cell proliferation and survival, while inhibition of PKC theta isoform improves glucose tolerance and insulin sensitivity. In addition, inhibition of PKC delta isoform has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide in lab experiments is its selectivity for PKC isoforms, which allows for the specific inhibition of individual isoforms. This can be useful for studying the role of PKC in different cellular pathways and diseases. However, one limitation of using 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide is its potential off-target effects, as it may also inhibit other proteins that share structural similarities with PKC.
Orientations Futures
There are several future directions for the use of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide. In addition, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment. Finally, the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders, could be investigated using 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide as a tool for selective inhibition of PKC isoforms.
Méthodes De Synthèse
The synthesis of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 2-chlorobenzonitrile with phenylacetic acid to form 2-chloro-N-(phenylacetyl)benzamide. This intermediate is then treated with acetic anhydride and triethylamine to form 2-chloro-N'-[(phenylacetyl)oxy]benzamide. Finally, the addition of ammonium acetate and hydrochloric acid leads to the formation of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide.
Applications De Recherche Scientifique
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to be a potent and selective inhibitor of PKC isoforms, making it a valuable tool for studying the role of PKC in cellular signaling pathways. In particular, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been used to investigate the role of PKC in cancer, diabetes, and neurological disorders. For example, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of breast cancer cells by blocking the activation of PKC alpha and beta isoforms. In addition, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting PKC theta isoform. Finally, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease by inhibiting PKC delta isoform.
Propriétés
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-8-12(13)15(17)18-20-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGZOZPXGRRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)

![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)


![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)